molecular formula C5H6N2 B7737350 3-Aminopyridine CAS No. 462-08-08

3-Aminopyridine

Cat. No.: B7737350
CAS No.: 462-08-08
M. Wt: 94.11 g/mol
InChI Key: CUYKNJBYIJFRCU-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

3-Aminopyridine, also known as Dalfampridine, primarily targets potassium channels in the central nervous system . These channels play a crucial role in maintaining the resting membrane potential and repolarizing the cell membrane after action potentials .

Mode of Action

This compound acts as a broad-spectrum potassium channel blocker . It binds more favorably to the open state than the closed state of the potassium channel . In conditions like Multiple Sclerosis (MS), axons progressively lose their myelin sheath, exposing potassium channels. This leads to a leakage of potassium ions, resulting in cell repolarization and a decrease in neuronal excitability . By blocking these channels, this compound prolongs action potentials, enhancing neuronal signaling .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the inhibition of potassium channels . This inhibition results in the elongation of action potentials and heightened release of neurotransmitters, facilitating enhanced neuronal signaling . Additionally, this compound has been shown to deplete intracellular iron by forming a 3-AP-Fe complex that interferes with iron-associated pathways, particularly ribonucleotide reductase (RNR) .

Pharmacokinetics

This compound is quickly and almost completely absorbed from the gut . It follows a 3-compartment model with first-order elimination, with one compartment representing the plasma and another representing erythrocyte concentrations . Gender has been associated with the volume of distribution, with women having a lower V2 . The oral bioavailability of this compound is 67 ± 29% .

Result of Action

The primary result of this compound’s action is the enhancement of neuronal signaling . By blocking potassium channels, it prolongs action potentials and increases the release of neurotransmitters . This can lead to improved motor function in patients with MS . It can also cause acute toxicity, potentially leading to convulsions or seizures .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is readily absorbed through the skin and the gastrointestinal tract, and is widely distributed in the body, including the brain This suggests that the compound’s action can be influenced by factors such as the patient’s diet, overall health, and the presence of other medications

Biochemical Analysis

Biochemical Properties

3-Aminopyridine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. One notable interaction is with the enzyme nicotinamide phosphoribosyltransferase (NAMPT), where this compound-derived amides act as potent inhibitors . This inhibition affects the biochemical activity of NAMPT, which is crucial for the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in cellular metabolism. The compound’s interaction with NAMPT highlights its potential in modulating metabolic pathways and influencing cellular energy homeostasis.

Cellular Effects

This compound exhibits various effects on different cell types and cellular processes. In human osteosarcoma cells, this compound-2-carboxaldehyde thiosemicarbazone (3-AP) has been shown to inhibit cell growth and induce apoptosis by decreasing the activity of iron-dependent pathways . This compound also affects cell signaling pathways, gene expression, and cellular metabolism by modulating the levels of ribonucleotide reductase subunits and increasing DNA damage markers such as γH2A.X. These cellular effects underscore the potential of this compound in cancer therapy.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules, leading to enzyme inhibition and changes in gene expression. For instance, this compound-derived amides inhibit NAMPT by binding to its active site, thereby preventing the conversion of nicotinamide to nicotinamide mononucleotide (NMN) . This inhibition disrupts NAD+ biosynthesis, affecting cellular metabolism and energy production. Additionally, this compound can modulate the activity of voltage-gated potassium channels, influencing neuronal excitability and synaptic transmission .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound and its analogs, such as 4-Aminopyridine, can enhance neural transmission and improve synaptic function over extended periods . The compound’s stability and long-term effects on cellular function need to be carefully monitored to ensure consistent results in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving rodent models, this compound has been shown to exhibit dose-dependent antiepileptic effects by reducing seizure-like events . At higher doses, the compound can cause toxic or adverse effects, such as impaired motor function and increased neuronal excitability. These findings highlight the importance of determining the optimal dosage to balance therapeutic efficacy and safety.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes phase I metabolic reactions, including hydroxylation and dehydrogenation, which can lead to the formation of active or inactive metabolites . These metabolic pathways play a crucial role in determining the compound’s bioavailability and therapeutic potential.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, the compound’s intrinsic fluorescence properties have been utilized to monitor its uptake and intracellular distribution in living human cancer cells . Understanding the transport mechanisms and distribution patterns of this compound is essential for optimizing its therapeutic applications and minimizing off-target effects.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. Studies have shown that the compound can localize to specific cellular compartments, such as the nucleus and mitochondria, where it exerts its effects on gene expression and cellular metabolism . Additionally, post-translational modifications and targeting signals may direct this compound to specific organelles, enhancing its therapeutic efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Aminopyridine can be synthesized through several methods:

Industrial Production Methods: Industrial production often involves the catalytic reduction of nitropyridine or the hydrolysis of cyanopyridine followed by Hofmann degradation . These methods are chosen for their efficiency and scalability.

Chemical Reactions Analysis

3-Aminopyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 2-Aminopyridine
  • 4-Aminopyridine
  • 3,4-Diaminopyridine

Comparison:

This compound stands out due to its unique position of the amino group on the pyridine ring, which influences its chemical behavior and makes it suitable for specific applications in medicine and industry.

Properties

IUPAC Name

pyridin-3-amine
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InChI

InChI=1S/C5H6N2/c6-5-2-1-3-7-4-5/h1-4H,6H2
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

CUYKNJBYIJFRCU-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2
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Related CAS

73074-20-1 (mono-hydrochloride)
Record name beta-Aminopyridine
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DSSTOX Substance ID

DTXSID9047461
Record name 3-Pyridinamine
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Molecular Weight

94.11 g/mol
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Physical Description

Other Solid, Solid; [Merck Index] Brown solid; [NTP] White to light brown solid with an unpleasant odor; [OSHA] Brown crystalline solid; [Alfa Aesar MSDS], White to yellow-brown crystals with an unpleasant odor.
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Boiling Point

483.8 °F
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Flash Point

190.4 °F
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Vapor Pressure

0.43 [mmHg]
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CAS No.

462-08-8, 462-08-08
Record name 3-Aminopyridine
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Record name M-AMINOPYRIDINE
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Melting Point

147.2 °F
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 3-Aminopyridine riboside acts as an analog of nicotinamide riboside, a crucial compound for the growth of Haemophilus influenzae. It interferes with the NAD utilization pathway, specifically targeting the uptake of nicotinamide riboside by the PnuC transporter. [] Inside the cell, it disrupts essential NAD-dependent processes. []

A: While this compound adenine dinucleotide itself is inhibitory, its mechanism involves degradation into this compound riboside by the bacterium's periplasmic nucleotide pyrophosphatase. [] This riboside derivative is then internalized and exerts the primary inhibitory effect. []

A: Yes, resistance has been observed. Analysis of resistant H. influenzae isolates revealed mutations in the nadR gene, which is involved in NAD biosynthesis and utilization. []

ANone: The molecular formula of this compound is C5H6N2, and its molecular weight is 94.12 g/mol.

ANone: Several spectroscopic methods are valuable, including:

  • NMR Spectroscopy: Provides detailed information about the structure and bonding of this compound and its derivatives. [, , , ]
  • FTIR Spectroscopy: Useful for identifying functional groups and characterizing metal complexes of this compound. [, , , , ]
  • UV-Vis Spectroscopy: Used to study electronic transitions and characterize metal complexes. It is also valuable in analyzing the pH-sensitive color changes of azo dyes derived from this compound. [, , , ]
  • Mass Spectrometry: Provides information about the molecular weight and fragmentation patterns of this compound derivatives. [, ]
  • Raman Spectroscopy: Can be used to study molecular conformation and phase transitions in liquid crystalline derivatives of this compound. []

A: Yes, this compound is highly hygroscopic and tends to deliquesce at relative humidity levels above 80%. []

A: Formulating this compound as complexes with fatty acids (FA-3AP) significantly reduces its hygroscopicity. These complexes remain stable even at 100% relative humidity. []

ANone: While not directly catalytic itself, this compound serves as a key building block in the synthesis of various compounds, including:

  • Oligomers and Polymers: Oxidative polycondensation of this compound yields oligomers and polymers with varying molecular weights. [, ]
  • Schiff Bases: this compound readily reacts with aldehydes, such as salicylaldehyde or vanillin, to form Schiff base ligands. [, , , ]
  • Azo Dyes: Diazotization of this compound followed by coupling with aromatic compounds like 1-naphthol produces azo dyes. []
  • Heterocyclic Compounds: Cobalt-catalyzed [2+2+2] cycloaddition reactions utilizing ynamides derived from this compound provide a route to complex tricyclic heterocycles. []

A: Yes, density functional theory (DFT) calculations, as implemented in software like DMOL 3, enable the prediction of quantum mechanical and chemical reactivity parameters (e.g., chemical hardness, electrophilicity index). [] These parameters can provide insights into the potential biological activity of this compound and its metal complexes. []

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